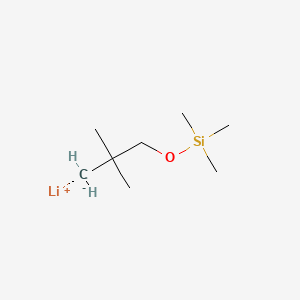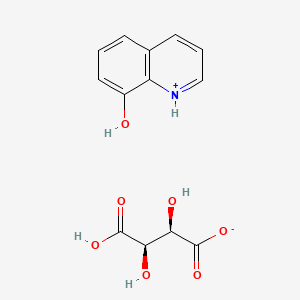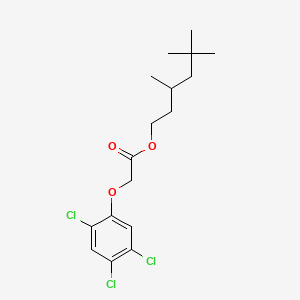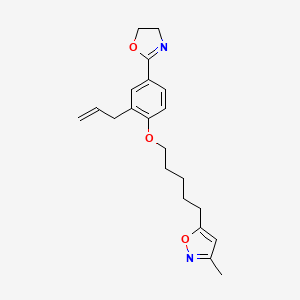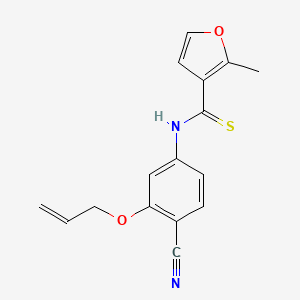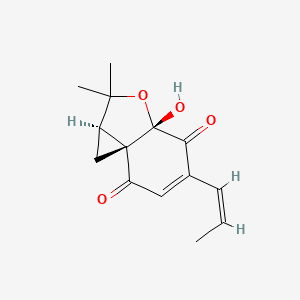
Dechloromycorrhizin, (1'Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1’Z)-Dechloromycorrhizin A is a unique compound known for its distinctive chemical structure and potential applications in various scientific fields. This compound is a derivative of mycorrhizin, which is a type of secondary metabolite produced by certain fungi. The “1’Z” designation indicates the specific geometric configuration of the molecule, which can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1’Z)-Dechloromycorrhizin A typically involves several steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Core Structure: This step involves the construction of the core structure of the molecule through a series of organic reactions such as aldol condensation, Michael addition, or cyclization reactions.
Introduction of Functional Groups: Various functional groups are introduced to the core structure through reactions like halogenation, hydroxylation, or methylation.
Geometric Configuration: The specific “1’Z” configuration is achieved through selective isomerization or stereoselective synthesis techniques.
Industrial Production Methods
Industrial production of (1’Z)-Dechloromycorrhizin A may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(1’Z)-Dechloromycorrhizin A can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(1’Z)-Dechloromycorrhizin A has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in fungal metabolism and interactions with plant roots.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of bioactive compounds.
作用机制
The mechanism of action of (1’Z)-Dechloromycorrhizin A involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.
相似化合物的比较
Similar Compounds
Mycorrhizin: The parent compound from which (1’Z)-Dechloromycorrhizin A is derived.
Dechloromycin: Another derivative with similar structural features but different functional groups.
Z-Mycorrhizin B: A related compound with a different geometric configuration.
Uniqueness
(1’Z)-Dechloromycorrhizin A is unique due to its specific “1’Z” configuration, which can influence its chemical reactivity and biological activity. This configuration may confer distinct properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
161815-17-4 |
|---|---|
分子式 |
C14H16O4 |
分子量 |
248.27 g/mol |
IUPAC 名称 |
(1aR,3aS,7aS)-3a-hydroxy-2,2-dimethyl-5-[(Z)-prop-1-enyl]-1,1a-dihydrocyclopropa[c][1]benzofuran-4,7-dione |
InChI |
InChI=1S/C14H16O4/c1-4-5-8-6-10(15)13-7-9(13)12(2,3)18-14(13,17)11(8)16/h4-6,9,17H,7H2,1-3H3/b5-4-/t9-,13-,14+/m0/s1 |
InChI 键 |
PIKQVDHHJWKTME-MWXCKUNPSA-N |
手性 SMILES |
C/C=C\C1=CC(=O)[C@]23C[C@H]2C(O[C@@]3(C1=O)O)(C)C |
规范 SMILES |
CC=CC1=CC(=O)C23CC2C(OC3(C1=O)O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


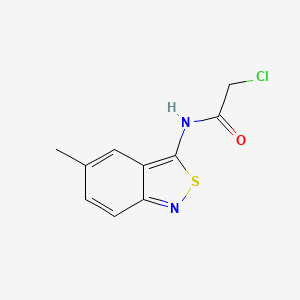

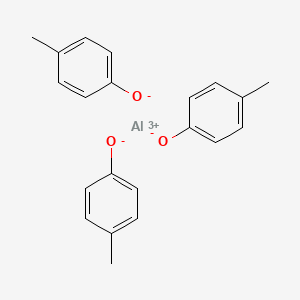
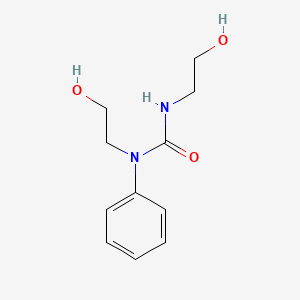
![Benzamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B12677188.png)
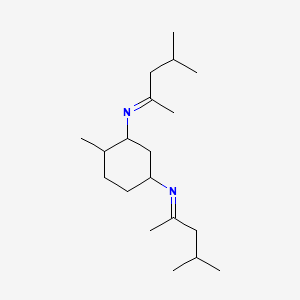
![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine](/img/structure/B12677195.png)

